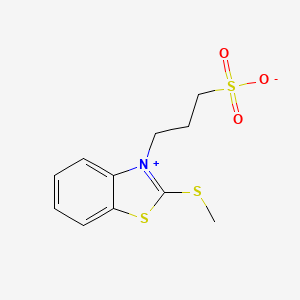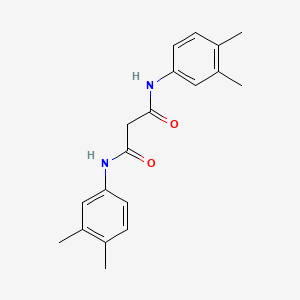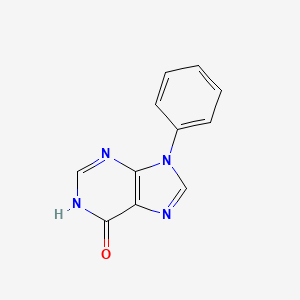
9-phenyl-6,9-dihydro-1H-purin-6-one
Descripción general
Descripción
“9-phenyl-6,9-dihydro-1H-purin-6-one” is a chemical compound with the molecular formula C11H8N4O . It belongs to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring . The name of the compound indicates that it is a derivative of purine, with a phenyl group attached at the 9th position .
Molecular Structure Analysis
The molecular structure of “9-phenyl-6,9-dihydro-1H-purin-6-one” is derived from the purine structure, with a phenyl group attached at the 9th position . The ‘dihydro’ in the name indicates that two additional hydrogen atoms are present compared to the parent purine structure .Aplicaciones Científicas De Investigación
Metal-to-Ligand Charge Transfer Properties
Compounds similar to "9-phenyl-6,9-dihydro-1H-purin-6-one" have been studied for their metal-to-ligand charge transfer (MLCT) excited states, particularly in cuprous bis-phenanthroline coordination compounds. These compounds exhibit long-lived excited states at room temperature, which is a property leveraged in photochemical applications. The stabilization of the Cu(I) state and the energy gap increase between the MLCT and the ground state suggest potential applications in designing photoactive materials (Scaltrito et al., 2000).
Role in Synthetic Chemistry
Research has also focused on synthetic protocols involving core structures related to "9-phenyl-6,9-dihydro-1H-purin-6-one". For instance, 6$H$-Benzo[$c$]chromen-6-ones, which share structural similarities, are of considerable pharmacological importance, driving the need for efficient synthetic procedures. These studies highlight the relevance of such compounds in the synthesis of biologically active molecules and their potential in drug discovery (Mazimba, 2016).
Environmental and Material Applications
The study of phenylethanoid glycosides and iridoids, and the utilization of countercurrent separation techniques, showcases the interest in compounds with water-soluble properties for purification purposes. This is indicative of the broader applications of similar compounds in environmental sciences and natural product isolation, underscoring their importance in green chemistry and sustainable practices (Luca et al., 2019).
Flame Retardancy
Investigations into halogen-free flame retardants have identified compounds with phosphorus-based structures, highlighting the potential of "9-phenyl-6,9-dihydro-1H-purin-6-one" analogs in enhancing fire resistance of materials. This research is critical for developing safer, more environmentally friendly flame retardants for industrial applications (Levchik & Weil, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-phenyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKFCNYKJYTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282515 | |
| Record name | 9-phenyl-3H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-6,9-dihydro-1H-purin-6-one | |
CAS RN |
6334-42-5 | |
| Record name | NSC26292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-phenyl-3H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




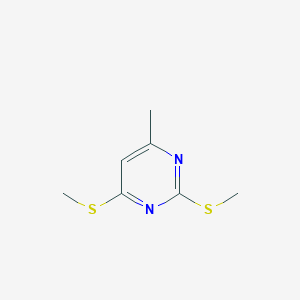
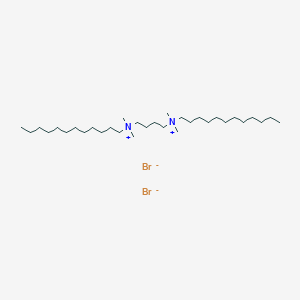
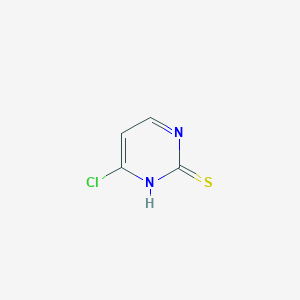
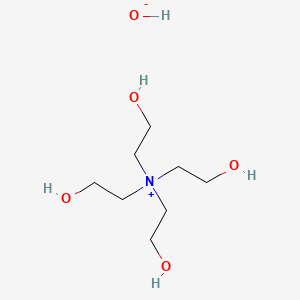
![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)




![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)

